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molecular formula C8H14OS B8312673 3-Formyl-2,6-dimethyltetrahydrothiopyran

3-Formyl-2,6-dimethyltetrahydrothiopyran

Cat. No. B8312673
M. Wt: 158.26 g/mol
InChI Key: QAFSNLCJBQWWEQ-UHFFFAOYSA-N
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Patent
US04629799

Procedure details

100 g of 3-formyl-5,6-dihydro-2,6-dimethyl-2H-thiopyran prepared as described in Example 11(a), 60 ml of ethyl acetate and 30 g of Raney nickel were introduced into a stirred autoclave having a capacity of 300 ml. The autoclave was closed, and flushed with nitrogen. Hydrogen was forced in until the total pressure reached 30 bar, after which the mixture was heated to 90° C. and hydrogenated under these conditions until the pressure remained constant. It was then cooled, the catalyst was filtered off and the filtrate was purified by distillation under reduced pressure. 89 g (88% of theory) of 3-formyl-2,6-dimethyltetrahydrothiopyran of boiling point 127°-129° C./10 mbar were obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]([CH3:10])[S:5][CH:6]([CH3:9])[CH2:7][CH:8]=1)=[O:2]>[Ni].C(OCC)(=O)C>[CH:1]([CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[S:5][CH:4]1[CH3:10])=[O:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)C=1C(SC(CC1)C)C
Step Two
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into a stirred autoclave
CUSTOM
Type
CUSTOM
Details
The autoclave was closed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1C(SC(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 89 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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